N-(3-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
Description
N-(3-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a synthetic small molecule characterized by a fluorinated phenyl group linked via an acetamide moiety to a 1,3-diazaspiro[4.5]decane core. The spirocyclic system features a methyl group at the 8-position and two carbonyl groups at the 2- and 4-positions.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-11-5-7-17(8-6-11)15(23)21(16(24)20-17)10-14(22)19-13-4-2-3-12(18)9-13/h2-4,9,11H,5-8,10H2,1H3,(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMLYAMDJYNIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a spirocyclic framework that contributes to its unique biological properties. The presence of fluorine in the aromatic ring may enhance lipophilicity and biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound through various assays, including the National Cancer Institute (NCI) 60 cell line screening. The compound exhibited significant cytotoxicity against several cancer cell lines:
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| COLO 205 (Colon) | 15.72 | 50.68 |
| MCF7 (Breast) | 20.00 | 60.00 |
| A549 (Lung) | 25.00 | 70.00 |
The mean growth inhibition (GI50) values indicate that the compound is particularly effective against colon cancer cells, suggesting a selective mechanism of action that warrants further investigation .
The proposed mechanism of action involves the disruption of cellular processes related to mitosis and apoptosis. The compound's structural features may interact with specific cellular targets, leading to cell cycle arrest and induction of apoptosis in sensitive cancer cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.41 μg/mL |
| Escherichia coli | 1.00 μg/mL |
| Candida albicans | 0.75 μg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the context of antibiotic resistance .
Case Studies
- Case Study on Anticancer Efficacy : In a preclinical trial involving mice with xenografted tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis within tumor tissues.
- Case Study on Antimicrobial Activity : A study assessing the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus showed that it not only inhibited bacterial growth but also reduced biofilm formation, highlighting its potential as a therapeutic agent in treating resistant infections.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Aromatic Ring
N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl}-2-(trifluoromethyl)benzamide (Compound 34)
- Structure: Differs in the substitution pattern, featuring a 4-fluorophenoxyethyl group and a trifluoromethylbenzamide moiety instead of the 3-fluorophenylacetamide.
- Properties : Higher molecular weight (MW ≈ 460 g/mol) due to the trifluoromethyl group, which increases lipophilicity (logP ~3.5) compared to the target compound.
- Activity: Not explicitly stated, but trifluoromethyl groups often enhance metabolic stability .
N-(4-methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
- Structure : Replaces the fluorophenyl group with a 4-methylcyclohexyl group.
- Properties : Reduced aromaticity may lower solubility in polar solvents but improve membrane permeability. Molecular weight (335.44 g/mol) is slightly lower than the target compound .
2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (Compound 63)
Modifications to the Spirocyclic Core
N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide
- Structure : Replaces the acetamide with a sulfonamide group and introduces a 4-fluorobenzyl substituent.
- Crystallography: Monoclinic crystal system (space group P2₁/c), with unit cell dimensions a=5.83 Å, b=26.36 Å, c=13.86 Å, β=98.62°. This structural rigidity may enhance binding specificity .
- Properties : Sulfonamide groups improve metabolic stability but may reduce oral bioavailability due to higher polarity .
2-Chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide
Functional Group Replacements
N-tert-butyl-2-[ethyl-[(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]amino]acetamide
- Structure : Incorporates a tertiary amine and tert-butyl group, increasing basicity and steric bulk.
(8-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid
Key Structural and Functional Insights
Molecular Weight and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
